Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate
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Overview
Description
Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate is a complex organic compound with a molecular formula of C17H15N5O2. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. It is characterized by the presence of a benzoate ester group, a pyrazine ring, and a pyrimidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced via a nucleophilic substitution reaction, where a pyrazine derivative reacts with the pyrimidine intermediate.
Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is utilized in studying enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Pharmaceutical Research: It serves as a lead compound in drug discovery programs aimed at identifying new drug candidates with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby exerting its therapeutic effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid
Uniqueness
Methyl 4-methyl-3-((4-(pyrazin-2-yl)pyrimidin-2-yl)amino)benzoate is unique due to the presence of both pyrazine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its binding affinity to specific biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
methyl 4-methyl-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-11-3-4-12(16(23)24-2)9-14(11)22-17-20-6-5-13(21-17)15-10-18-7-8-19-15/h3-10H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUFRDIUEMFYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC2=NC=CC(=N2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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